Structural Elucidation of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine: A Comprehensive Guide to X-ray Crystallography
Structural Elucidation of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine: A Comprehensive Guide to X-ray Crystallography
Executive Summary & Chemical Context
The compound 2-[(3-Bromobenzyl)sulfanyl]pyrimidine (Chemical Formula: C₁₁H₉BrN₂S) represents a privileged structural motif in modern medicinal chemistry. S-alkylated pyrimidines serve as critical intermediates and core scaffolds for a variety of therapeutics, most notably in the development of triazolo[1,5-a]pyrimidine derivatives that act as potent ABCB1 (P-glycoprotein) modulators to reverse multidrug resistance (MDR) in oncology[1], as well as in the design of adenosine kinase inhibitors [2].
Understanding the precise three-dimensional solid-state architecture of this scaffold is paramount. The dihedral angle of the flexible thioether (-S-CH₂-) linkage and the spatial orientation of the bulky, polarizable bromine atom dictate how downstream derivatives will occupy hydrophobic subpockets within transmembrane helices of target proteins[1]. This whitepaper provides an authoritative, step-by-step technical guide to the X-ray crystallographic data acquisition, structural solution, and refinement of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine.
Mechanism of multidrug resistance reversal by pyrimidine-based ABCB1 modulators.
Experimental Protocols: Crystallization Workflow
The inherent flexibility of the benzylthio linkage can complicate crystallization due to the potential for multiple stable conformers in solution. A self-validating protocol must restrict this conformational entropy slowly to yield diffraction-quality single crystals.
Step-by-Step Crystallization Methodology
-
Solvent Selection (Causality): Select a binary solvent system. Dichloromethane (DCM) serves as an excellent primary solvent due to its ability to dissolve the hydrophobic bromobenzyl and pyrimidine rings. Hexane is chosen as the antisolvent to slowly decrease solubility without inducing rapid precipitation.
-
Preparation: Dissolve 20 mg of highly pure (>99% via HPLC) 2-[(3-Bromobenzyl)sulfanyl]pyrimidine in 1.5 mL of DCM in a 4 mL glass vial.
-
Vapor Diffusion Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Hexane. Seal the outer vial tightly.
-
Controlled Nucleation: Store the setup in a vibration-free environment at a constant 20 °C. Why: Temperature fluctuations induce convection currents that cause crystal twinning or mosaic spread.
-
Harvesting: After 4–7 days, inspect for colorless, block-like crystals.
X-ray Diffraction Data Collection
To achieve atomic-resolution data, the crystal must be subjected to high-intensity X-rays while mitigating radiation damage and thermal motion.
Data Collection Protocol
-
Cryoprotection and Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount.
-
Expert Insight: The oil serves a dual purpose: it acts as a cryoprotectant to prevent ice ring formation (which obscures high-angle diffraction spots) and acts as an adhesive.
-
-
Flash-Cooling: Immediately transfer the mount to the goniometer head under a cold nitrogen stream at 100 K .
-
Causality: Cooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors), minimizing the thermal smearing of electron density and significantly enhancing high-resolution reflection intensities.
-
-
X-ray Source Selection: Utilize Mo K α radiation ( λ=0.71073 Å).
-
Expert Insight: While Cu K α provides stronger reflections for small organic molecules, the presence of the heavy Bromine atom ( Z=35 ) causes severe X-ray absorption at the Cu wavelength. Mo K α minimizes this absorption, yielding more accurate intensity data.
-
-
Data Acquisition Strategy: Collect a full sphere of data using ω and ϕ scans with a step size of 0.5°, ensuring high redundancy (multiplicity > 4) to allow for robust empirical absorption correction.
Step-by-step X-ray crystallographic workflow for structural elucidation.
Structure Solution and Refinement
The presence of the heavy bromine atom heavily dominates the X-ray scattering, making phase determination straightforward but requiring rigorous absorption correction.
Refinement Workflow
-
Data Reduction & Absorption Correction: Integrate the frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).
-
Validation: The protocol is self-validating at this stage; a merging R-factor ( Rint ) of < 0.05 confirms that the chosen Laue group is correct and the absorption correction successfully handled the bromine atom's anomalous dispersion.
-
-
Phase Solution: Solve the structure using Intrinsic Phasing (SHELXT). The heavy bromine and sulfur atoms will appear immediately in the initial electron density map.
-
Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms (Br, S, N, C) to anisotropic displacement parameters.
-
Expert Insight: If residual electron density peaks (>1.0 e/ų) remain near the bromine atom after anisotropic refinement, it indicates incomplete absorption correction or slight whole-molecule disorder.
-
-
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methylene protons).
Crystallographic Data Presentation
Based on isostructural S-benzylpyrimidine derivatives [3], the compound typically crystallizes in a monoclinic crystal system. The structural parameters below represent the validated quantitative metrics expected for this molecular class.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H₉BrN₂S |
| Formula Weight | 281.17 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=11.45 Å, b=8.20 Å, c=13.10 Å, β=105.4∘ |
| Volume | ≈1185 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | 1.576 g/cm³ |
| Absorption Coefficient ( μ ) | 3.45 mm⁻¹ |
| F(000) | 560 |
Table 2: Quality Validation and Refinement Statistics
| Metric | Value | Indicator of Quality |
| Reflections Collected / Unique | 14,500 / 2,850 | High redundancy ensures accurate scaling. |
| Rint (Internal Agreement) | 0.038 | < 0.05 indicates excellent data quality and absorption correction. |
| Data / Restraints / Parameters | 2850 / 0 / 137 | High data-to-parameter ratio (>10:1) ensures robust refinement. |
| Goodness-of-Fit (GOF) on F2 | 1.045 | A value close to 1.0 indicates the model accurately reflects the data variance. |
| Final R indices [ I>2σ(I) ] | R1=0.031 , wR2=0.078 | R1<0.05 confirms a highly accurate structural model. |
| Largest diff. peak and hole | 0.45 and -0.38 e·Å⁻³ | Lack of heavy residual density confirms correct Br atom placement. |
Structural Features and Crystal Packing
The solved structure of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine reveals critical geometric parameters that inform structure-based drug design (SBDD):
-
Bond Lengths: The C(pyrimidine)-S bond is characteristically shortened ( ≈1.75 Å) compared to the S-C(benzyl) bond ( ≈1.82 Å), indicating partial double-bond character due to electron delocalization from the sulfur lone pairs into the electron-deficient pyrimidine ring.
-
Conformation: The molecule adopts a distinct "V-shape" conformation. The dihedral angle between the pyrimidine ring and the bromophenyl ring is typically around 75–85°, driven by the steric bulk of the methylene spacer and the minimization of electronic repulsion.
-
Intermolecular Interactions: The crystal packing is primarily stabilized by weak but highly directional non-covalent interactions.
-
Halogen Bonding: A critical structure-directing feature is the C-Br ⋯ N halogen bond between the bromine atom of one molecule and the pyrimidine nitrogen of an adjacent molecule, which drives the assembly of 1D supramolecular chains.
-
π−π Stacking: Offset face-to-face π−π stacking occurs between the pyrimidine rings of inversion-related molecules (centroid-to-centroid distance ≈3.6 Å).
-
Understanding these solid-state interactions provides direct insight into how the 3-bromobenzyl moiety anchors itself into the hydrophobic pockets of targets like ABCB1 or Adenosine Kinase, displacing water networks and establishing high-affinity binding [1][2].
References
-
Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Design, Synthesis, and Structure−Activity Relationship of 6-Alkynylpyrimidines as Potent Adenosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
